molecular formula C10H8FNO2S B13332344 3-(1,3-Benzothiazol-2-yl)-2-fluoropropanoic acid

3-(1,3-Benzothiazol-2-yl)-2-fluoropropanoic acid

Cat. No.: B13332344
M. Wt: 225.24 g/mol
InChI Key: PCIPKTREPXKBHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1,3-Benzothiazol-2-yl)-2-fluoropropanoic acid is a chemical compound that features a benzothiazole ring fused with a fluorinated propanoic acid moiety. Benzothiazole derivatives are known for their diverse biological activities and applications in medicinal chemistry, materials science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,3-Benzothiazol-2-yl)-2-fluoropropanoic acid typically involves the condensation of 2-aminobenzenethiol with fluorinated propanoic acid derivatives. The reaction is often carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds such as 2-aminobenzenethiol and fluorinated propanoic acid derivatives. These intermediates are then subjected to condensation reactions under optimized conditions to produce the final product .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-(1,3-Benzothiazol-2-yl)-2-fluoropropanoic acid has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-bacterial, and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes

Mechanism of Action

The mechanism of action of 3-(1,3-Benzothiazol-2-yl)-2-fluoropropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole ring can interact with active sites of enzymes, inhibiting their activity. The fluorinated propanoic acid moiety may enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

  • 3-(1,3-Benzothiazol-2-yl)acrylic acid
  • 3-(1,3-Benzothiazol-2-yl)-4-hydroxybenzenesulfonic acid
  • 3-(1,3-Benzothiazol-2-yl)quinazolin-4(3H)-one

Comparison: Compared to similar compounds, 3-(1,3-Benzothiazol-2-yl)-2-fluoropropanoic acid is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets .

Properties

Molecular Formula

C10H8FNO2S

Molecular Weight

225.24 g/mol

IUPAC Name

3-(1,3-benzothiazol-2-yl)-2-fluoropropanoic acid

InChI

InChI=1S/C10H8FNO2S/c11-6(10(13)14)5-9-12-7-3-1-2-4-8(7)15-9/h1-4,6H,5H2,(H,13,14)

InChI Key

PCIPKTREPXKBHX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)CC(C(=O)O)F

Origin of Product

United States

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